molecular formula C13H21ClN2O B1356215 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride CAS No. 1158533-04-0

1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride

Cat. No. B1356215
M. Wt: 256.77 g/mol
InChI Key: YNKINEKKLLCPCA-UHFFFAOYSA-N
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Description

“1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C13H21ClN2O . It has a molecular weight of 256.78 . The IUPAC name for this compound is 1-(4-methoxybenzyl)-4-piperidinamine hydrochloride .


Molecular Structure Analysis

The InChI code for “1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride” is 1S/C13H20N2O.ClH/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15;/h2-5,12H,6-10,14H2,1H3;1H . This indicates that the compound has a piperidine ring, which is substituted at the 4-position with an amine group and a 4-methoxybenzyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride” include a molecular weight of 220.31 g/mol, a computed XLogP3-AA of 1.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 3, and a topological polar surface area of 38.5 Ų .

Scientific Research Applications

Ligand Synthesis and Structural Analysis

  • Sila-Analogues of σ Ligands : A study discusses the synthesis of 1‘-organylspiro[indane-1,4‘-piperidine] derivatives, including 4-methoxybenzyl, as high-affinity, selective σ ligands. The sila-analogues, with a silicon atom replacing the carbon spirocenter, were synthesized and analyzed for their structure and pharmacological properties (Tacke et al., 2003).

Amines and Ester Synthesis

  • Amino-Acid 4-Methoxybenzyl Esters : Research focusing on the synthesis of L-amino-acid 4-methoxybenzyl ester hydrochlorides through various chemical reactions, including interaction with 4-methoxybenzyl halides (Stelakatos & Argyropoulos, 1970).

Organic Chemistry and Reaction Kinetics

  • Nucleophilic Substitution Studies : An investigation into the kinetics of nucleophilic substitution reactions involving compounds like 4-methoxybenzyl with various amines, providing insights into reaction mechanisms and substituent effects (Bernasconi & Bhattacharya, 2003).

Chemical Reaction Analysis

  • Reactions with Alicyclic Amines : A kinetic study of reactions involving compounds such as 3-methoxyphenyl and 4-methoxybenzyl with alicyclic amines, contributing to a deeper understanding of organic reaction mechanisms (Castro et al., 2001).

Amide Protecting Group Modification

  • Modification of Hmb Amide Protecting Group : Research on the reversible modification of the acid labile 2-hydroxy-4-methoxybenzyl (Hmb) amide protecting group, illustrating applications in peptide synthesis (Quibell et al., 1994).

Safety And Hazards

The safety information for “1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride” indicates that it is an irritant . The Material Safety Data Sheet (MSDS) should be consulted for more detailed safety information .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15;/h2-5,12H,6-10,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKINEKKLLCPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride

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